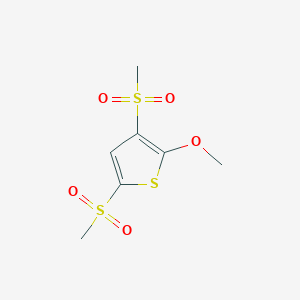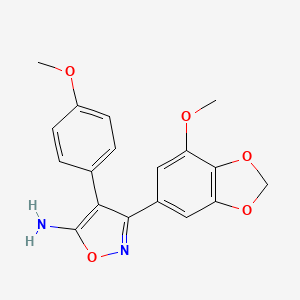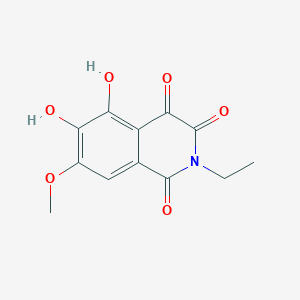
2-Methoxy-3,5-bis(methylsulfonyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3,5-bis(methylsulfonyl)thiophene is a thiophene derivative characterized by the presence of methoxy and methylsulfonyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene typically involves the introduction of methoxy and methylsulfonyl groups onto the thiophene ring. One common method is the sulfonation of 2-methoxythiophene followed by methylation of the sulfonic acid groups. The reaction conditions often involve the use of strong acids like sulfuric acid and methylating agents such as dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5-bis(methylsulfonyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-Methoxy-3,5-bis(methylsulfonyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. The pathways involved may include inhibition of enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylthiothiophene
- 2,5-Bis(methylthio)thiophene
Uniqueness
2-Methoxy-3,5-bis(methylsulfonyl)thiophene is unique due to the presence of both methoxy and methylsulfonyl groups, which impart distinct electronic and steric properties.
Properties
CAS No. |
88235-01-2 |
|---|---|
Molecular Formula |
C7H10O5S3 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-methoxy-3,5-bis(methylsulfonyl)thiophene |
InChI |
InChI=1S/C7H10O5S3/c1-12-7-5(14(2,8)9)4-6(13-7)15(3,10)11/h4H,1-3H3 |
InChI Key |
VAMWMAUJEWVSPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(S1)S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorobenzyl)-2-(4-chlorophenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11056655.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11056661.png)

![2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B11056673.png)
![2-({[4-(dimethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11056679.png)
![N-(3-fluorobenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11056687.png)
![2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B11056694.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)prolinamide](/img/structure/B11056698.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11056699.png)

![N~1~-[5-(3-Methoxyphenyl)-4-(4-methoxyphenyl)-3-isoxazolyl]acetamide](/img/structure/B11056712.png)
![4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11056718.png)
![1-methyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)quinolin-2(1H)-one](/img/structure/B11056724.png)

